N-(2,4-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.10962727 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound, also known as N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide or VU0614687-1 or F3382-3515, is bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria and has been recognized as an attractive drug target .
Mode of Action
This compound inhibits bacterial RNAP . The most promising compound in this series, compound 7b, has shown potent inhibitory activity against Escherichia coli RNAP . Molecular docking studies suggest that compound 7b interacts with the switch region of the bacterial RNAP .
Biochemical Pathways
The inhibition of bacterial RNAP disrupts the synthesis of RNAs in bacteria, which is a crucial step in protein synthesis and bacterial growth . This disruption can lead to the death of the bacteria, providing the compound with its antimicrobial activity .
Pharmacokinetics
The compound’s potent antibacterial activity against clinical isolates of mrsa, vrsa, rrsa, and mprsp suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. Some compounds in this series have displayed potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-12-22-19-14-6-4-5-7-17(14)29-20(19)21(26)24(12)11-18(25)23-15-9-8-13(27-2)10-16(15)28-3/h4-10H,11H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETTUBTVNUAMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NC3=C(C=C(C=C3)OC)OC)SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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